molecular formula C12H8F6N2O B12439611 1-(4-methoxyphenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole

1-(4-methoxyphenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole

Cat. No.: B12439611
M. Wt: 310.19 g/mol
InChI Key: IAWIHWJIVMVIFF-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a methoxyphenyl group and two trifluoromethyl groups attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-methoxyphenylhydrazine with 1,1,1-trifluoro-3-oxopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(4-methoxyphenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole: Similar structure but with methyl groups instead of trifluoromethyl groups.

    1-(4-methoxyphenyl)-3,5-dichloro-1H-pyrazole: Contains dichloro groups instead of trifluoromethyl groups.

    1-(4-methoxyphenyl)-3,5-diphenyl-1H-pyrazole: Features phenyl groups instead of trifluoromethyl groups.

Uniqueness

The presence of trifluoromethyl groups in 1-(4-methoxyphenyl)-3,5-bis(trifluoromethyl)-1H-pyrazole imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity.

Properties

Molecular Formula

C12H8F6N2O

Molecular Weight

310.19 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3,5-bis(trifluoromethyl)pyrazole

InChI

InChI=1S/C12H8F6N2O/c1-21-8-4-2-7(3-5-8)20-10(12(16,17)18)6-9(19-20)11(13,14)15/h2-6H,1H3

InChI Key

IAWIHWJIVMVIFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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